Dioxadilol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of dioxadilol is typically carried out through custom synthesis due to its specialized nature. The process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Dioxadilol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Dioxadilol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-adrenergic blocking agents.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Dioxadilol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound can reduce heart rate and lower blood pressure, making it a potential candidate for treating cardiovascular conditions . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Carvedilol: Another beta-adrenergic blocker with additional alpha-adrenergic blocking properties.
Propranolol: A non-selective beta-adrenergic blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular diseases.
Uniqueness: Dioxadilol is unique due to its specific beta-adrenergic blocking properties without significant alpha-adrenergic blocking effects. This makes it particularly useful for research focused on beta-adrenergic pathways .
Properties
CAS No. |
80743-08-4 |
---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)17-8-12(18)9-19-10-13-11-20-14-6-4-5-7-15(14)21-13/h4-7,12-13,17-18H,8-11H2,1-3H3 |
InChI Key |
ZJWWWCZRROHPDH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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